molecular formula C12H19N3 B11788194 (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine

(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine

Cat. No.: B11788194
M. Wt: 205.30 g/mol
InChI Key: UISRPZWNRQHEQU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine is an organic compound that features a piperidine ring substituted with a methyl group and a pyridine ring substituted with a methanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the cyclization of appropriate precursors, such as 1,5-diaminopentane, under acidic conditions.

    Methylation: The piperidine ring is then methylated using methyl iodide or a similar methylating agent.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with ammonia and aldehydes.

    Coupling of Piperidine and Pyridine Rings: The piperidine and pyridine rings are coupled through a nucleophilic substitution reaction, where the piperidine nitrogen attacks a halogenated pyridine derivative.

    Introduction of the Methanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to form reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanamine group can be replaced with other functional groups using appropriate reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Halogenated derivatives and nucleophiles such as amines or thiols.

Major Products Formed

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with modified functional groups.

    Substitution: Substituted derivatives with various functional groups replacing the methanamine group.

Scientific Research Applications

(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, such as acting as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • (4-(3-Methylpiperidin-1-yl)pyridin-2-yl)methanamine
  • (4-(3-Methylpiperidin-1-yl)pyridin-4-yl)methanamine
  • (4-(3-Methylpiperidin-1-yl)pyridin-5-yl)methanamine

Uniqueness

(4-(3-Methylpiperidin-1-yl)pyridin-3-yl)methanamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methanamine group on the pyridine ring can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds.

Properties

Molecular Formula

C12H19N3

Molecular Weight

205.30 g/mol

IUPAC Name

[4-(3-methylpiperidin-1-yl)pyridin-3-yl]methanamine

InChI

InChI=1S/C12H19N3/c1-10-3-2-6-15(9-10)12-4-5-14-8-11(12)7-13/h4-5,8,10H,2-3,6-7,9,13H2,1H3

InChI Key

UISRPZWNRQHEQU-UHFFFAOYSA-N

Canonical SMILES

CC1CCCN(C1)C2=C(C=NC=C2)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.